Glycerol diacetate laurate
CAS No.: 55191-43-0
Cat. No.: VC18483298
Molecular Formula: C19H34O6
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55191-43-0 |
|---|---|
| Molecular Formula | C19H34O6 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 1,3-diacetyloxypropan-2-yl dodecanoate |
| Standard InChI | InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3 |
| Standard InChI Key | IADBTKCAYVABOP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Glycerol diacetate laurate features a glycerol backbone with two acetyl groups and one lauroyl group. The IUPAC name—1,3-diacetyloxypropan-2-yl dodecanoate—reflects its esterification at the first and third hydroxyl positions of glycerol, leaving the second position bonded to lauric acid . The canonical SMILES representation (CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C) and InChIKey (IADBTKCAYVABOP-UHFFFAOYSA-N) confirm its branched ester structure .
Physical Characteristics
Key properties include:
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Density: 1.015 g/cm³
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Boiling Point: 401.6°C at 760 mmHg
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Flash Point: 169°C
These properties suggest stability under high-temperature processing, making it suitable for industrial applications requiring thermal resistance.
Synthesis and Catalytic Optimization
Ionic Liquid-Mediated Synthesis
Recent advances highlight ionic liquids (ILs) as green catalysts. For methyl laurate synthesis, [Hnmp]HSO₄ achieved 98.58% conversion at 70°C with a 7.68:1 methanol-to-lauric acid ratio . Adapting this protocol for glycerol diacetate laurate could enhance reaction efficiency while reducing energy consumption.
Enzymatic Approaches
Lipase-catalyzed reactions offer superior regioselectivity. In monolaurin synthesis, immobilized Candida antarctica lipase B (CALB) in a microreactor achieved 87.04% conversion in 20 minutes, outperforming batch methods . Such systems could be modified to acetylate monolaurin, streamlining diacetate laurate production.
Functional Applications
Cosmetic and Dermatological Uses
Glyceryl laurate derivatives are widely used as emollients and antimicrobial agents. Glyceryl laurate enhances skin penetration of hydrophobic drugs by 2–3 fold and exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus and Propionibacterium acnes . While direct evidence for glycerol diacetate laurate is lacking, its structural similarity suggests comparable functionality in topical formulations.
Pharmaceutical Formulations
In drug delivery systems, glyceryl esters modify release kinetics. For instance, glyceryl monolaurate suppresses TNF-α production in infected tissues, reducing inflammation in Staphylococcus aureus infections . The diacetate variant could offer enhanced lipid solubility for encapsulating lipophilic APIs.
Future Research Directions
Structure-Activity Relationships
Comparative studies between mono- and di-acetylated derivatives could elucidate the impact of esterification degree on antimicrobial potency and drug permeation enhancement.
Process Intensification
Exploring continuous-flow reactors with immobilized lipases may address scalability challenges in enzymatic synthesis, potentially reducing production costs by 30–40% .
Environmental Impact Assessments
Lifecycle analyses are critical to evaluate the ecological footprint of ionic liquid catalysts versus traditional acid methods, ensuring alignment with green chemistry principles .
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